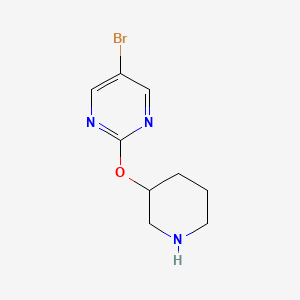

5-Bromo-2-(piperidin-3-yloxy)pyrimidine

Description

Overview of Pyrimidine (B1678525) and Piperidine (B6355638) Heterocycles in Medicinal Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry. Among these, pyrimidine and piperidine are two of the most prevalent and well-studied scaffolds.

The history of pyrimidines in science dates back to their discovery as essential components of nucleic acids. researchgate.net Uracil, thymine, and cytosine are the three primary pyrimidine nucleobases found in DNA and RNA. researchgate.netwikipedia.org Beyond their fundamental biological role, the pyrimidine ring is a constituent of essential vitamins such as thiamine (B1217682) (vitamin B1) and riboflavin. researchgate.netgsconlinepress.com The first pyrimidine derivative to be isolated was alloxan (B1665706) in 1818, while the synthesis of barbituric acid in 1879 marked a significant step in the laboratory preparation of pyrimidines. wikipedia.orggsconlinepress.com

In the realm of medicine, pyrimidine derivatives have been developed as potent chemotherapeutic agents. researchgate.netignited.in For instance, 5-fluorouracil (B62378) (5-FU) is a well-known anticancer drug that functions as an antimetabolite, interfering with DNA synthesis in rapidly dividing cancer cells. researchgate.netgsconlinepress.com Pyrimidine analogs are also crucial in antiviral therapies, with drugs like acyclovir (B1169) and lamivudine (B182088) targeting viral replication. gsconlinepress.com Furthermore, derivatives such as pyrimethamine (B1678524) are used in antimalarial treatments. gsconlinepress.com The broad spectrum of biological activities exhibited by pyrimidine derivatives underscores their enduring importance in medicinal chemistry. gsconlinepress.comignited.in

The piperidine ring, a six-membered heterocycle containing one nitrogen atom, is one of the most frequently utilized building blocks in the design of pharmaceutical drugs. nih.govresearchgate.netarizona.edu Its derivatives are found in over twenty classes of pharmaceuticals, highlighting its versatility and importance in drug development. nih.govencyclopedia.pub

Examples of prominent drugs incorporating the piperidine scaffold include:

Risperidone: An antipsychotic medication used for the treatment of schizophrenia. researchgate.net

Donepezil: Employed in the management of Alzheimer's disease. researchgate.net

Methylphenidate (Ritalin): A stimulant used to treat attention deficit hyperactivity disorder (ADHD). wikipedia.org

Minoxidil: Widely used for the prevention of hair loss. wikipedia.org

The prevalence of the piperidine moiety can be attributed to its ability to introduce favorable physicochemical properties into a molecule, enhance biological activity and selectivity, and improve pharmacokinetic profiles. researchgate.net Chiral piperidine scaffolds, in particular, are increasingly being explored to optimize drug-like properties and reduce potential toxicity. researchgate.net

The combination of pyrimidine and piperidine rings into a single molecular framework has emerged as a promising strategy in modern drug discovery. nih.gov This conjugation brings together the distinct chemical and biological attributes of both heterocycles, creating novel scaffolds with the potential for diverse pharmacological applications.

Researchers are actively investigating these conjugated systems for various therapeutic targets. For example, piperazine- and piperidine-containing thiazolo[5,4-d]pyrimidine (B3050601) derivatives have been synthesized and evaluated as potent and selective adenosine (B11128) A2A receptor inverse agonists, which have potential applications in treating neurodegenerative disorders like Parkinson's and Alzheimer's diseases. nih.gov The synthesis of such compounds often involves linking the piperidine moiety to the pyrimidine core through various chemical bonds, including amino or ether linkages. nih.govontosight.ai The exploration of these hybrid molecules continues to be a vibrant area of research, aiming to develop new therapeutic agents with improved efficacy and safety profiles.

Nomenclature and Structural Classification within Brominated Pyrimidine Ethers

The systematic naming of 5-Bromo-2-(piperidin-3-yloxy)pyrimidine follows the nomenclature rules for ethers, where an alkoxy group is treated as a substituent on a parent chain. chemistrysteps.comyoutube.com In this case, the piperidin-3-yloxy group is considered a substituent on the pyrimidine ring. The "5-Bromo" prefix indicates the presence of a bromine atom at the 5th position of the pyrimidine ring.

This compound belongs to the class of brominated pyrimidine ethers. The bromine atom at the 5-position of the pyrimidine ring is a key feature, making it a valuable intermediate for various chemical reactions, such as nucleophilic substitution and cross-coupling reactions. ontosight.ai The ether linkage connects the pyrimidine ring at the 2-position to the 3-position of the piperidine ring.

Relevance of this compound as a Research Compound

This compound is primarily utilized as a research chemical, meaning it is intended for laboratory use only. cymitquimica.com Its significance lies in its role as a building block in the synthesis of more complex molecules with potential biological activity. encyclopedia.pubsmolecule.com

The chemical structure of this compound makes it a versatile intermediate in advanced organic synthesis. The bromine atom on the pyrimidine ring provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, allowing for the introduction of various aryl or alkyl groups. mdpi.com This enables the synthesis of a diverse library of compounds for biological screening.

Furthermore, the piperidine ring can be further functionalized. For instance, the nitrogen atom of the piperidine can be alkylated to introduce different substituents, as seen in the synthesis of compounds like 5-Bromo-2-({1-[(3-methoxyphenyl)methyl]piperidin-4-yl}oxy)pyrimidine and 5-Bromo-2-({1-[(3-methylthiophen-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine. smolecule.comchemsrc.com This modular approach allows chemists to systematically modify the structure of the molecule to explore structure-activity relationships and optimize for desired biological effects.

Significance in the Design of Novel Bioactive Molecules

The chemical scaffold this compound serves as a significant and versatile building block in medicinal chemistry for the design and synthesis of novel bioactive molecules. Its structural features—a pyrimidine core, a strategically placed bromine atom, and a piperidin-yloxy side chain—make it an attractive starting point for developing targeted therapies, particularly kinase inhibitors.

The pyrimidine ring is a well-established "privileged scaffold" in drug discovery, recognized for its ability to mimic the purine (B94841) bases of ATP and interact with the hinge region of kinase enzymes. frontiersin.org This interaction is a critical anchoring point for many kinase inhibitors. The bromine atom at the 5-position of the pyrimidine ring is of particular importance as it provides a reactive handle for chemists to introduce a wide variety of molecular fragments through metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. This capability allows for the systematic exploration of the chemical space around the core scaffold, which is a fundamental aspect of establishing a robust structure-activity relationship (SAR). By attaching different aryl or heteroaryl groups at this position, researchers can optimize a compound's potency, selectivity, and pharmacokinetic properties.

A key therapeutic area where this scaffold is significant is in the development of inhibitors for Spleen Tyrosine Kinase (Syk). Syk is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of immune cells. nih.govnih.gov Overactivation of Syk is implicated in various inflammatory diseases and B-cell malignancies, making it an important therapeutic target. The design of potent and selective Syk inhibitors is an active area of research, and pyrimidine-based structures are a major class of compounds being investigated for this purpose. documentsdelivered.comnih.gov

The utility of the this compound scaffold in this context is its capacity to serve as a foundation for generating a library of diverse derivatives. Through modification at the C5-bromo position and on the piperidine ring, medicinal chemists can systematically probe the active site of Syk to identify compounds with optimal binding and inhibitory activity. The following table illustrates a representative, hypothetical SAR study based on this scaffold, demonstrating how structural modifications can influence inhibitory potency against a target kinase like Syk.

Table 1: Representative Structure-Activity Relationship (SAR) of Derivatives This table presents hypothetical data for illustrative purposes based on established principles of kinase inhibitor design.

| Compound ID | R Group (at Pyrimidine C5) | R' Group (at Piperidine N1) | Syk Kinase IC₅₀ (nM) |

| A | -H | -H | >10,000 |

| B | -Phenyl | -H | 850 |

| C | 4-Fluorophenyl | -H | 420 |

| D | 4-Methoxyphenyl | -H | 600 |

| E | 4-Fluorophenyl | -Methyl | 350 |

| F | 4-Fluorophenyl | -Cyclopropyl | 150 |

| G | 4-Fluorophenyl | -tert-Butyl | 500 |

The data illustrates that the unsubstituted parent compound (A) is inactive. The introduction of an aryl group via replacement of the bromine (Compound B) confers moderate activity. Further substitution on this new aryl ring (Compounds C and D) or on the piperidine nitrogen (Compounds E, F, G) significantly modulates the inhibitory potency, highlighting the importance of these positions for exploring SAR and optimizing the lead compound. This systematic approach is central to modern drug discovery and underscores the significance of versatile intermediates like this compound.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-piperidin-3-yloxypyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3O/c10-7-4-12-9(13-5-7)14-8-2-1-3-11-6-8/h4-5,8,11H,1-3,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBAYDUMSWQKSEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=NC=C(C=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661756 | |

| Record name | 5-Bromo-2-[(piperidin-3-yl)oxy]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914347-73-2 | |

| Record name | 5-Bromo-2-[(piperidin-3-yl)oxy]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 5-Bromo-2-(piperidin-3-yloxy)pyrimidine

The construction of this compound is strategically approached through a convergent synthesis. This involves the independent preparation of two key building blocks: the electrophilic pyrimidine (B1678525) core, 5-Bromo-2-chloropyrimidine (B32469), and the nucleophilic coupling partner, a substituted piperidin-3-ol. These precursors are then joined via a nucleophilic substitution reaction.

Precursor Synthesis and Derivatization Strategies

The successful synthesis of the final product is contingent upon the efficient preparation of its constituent precursors. Methodologies for synthesizing both the pyrimidine and piperidine (B6355638) moieties have been extensively developed.

A common and effective method for the synthesis of 5-bromo-2-chloropyrimidine begins with the bromination of 2-hydroxypyrimidine (B189755), followed by a chlorination step. The initial bromination is often achieved using reagents such as bromine in an acidic medium or N-bromosuccinimide (NBS).

The subsequent conversion of the resulting 5-bromo-2-hydroxypyrimidine (B17364) to 5-bromo-2-chloropyrimidine is typically accomplished using a chlorinating agent like phosphorus oxychloride (POCl₃). This reaction is often carried out in the presence of an organic base, such as triethylamine (B128534) or diisopropylethylamine, which serves to neutralize the hydrogen chloride byproduct. Toluene is a commonly used solvent for this transformation. The reaction progress is monitored until the starting material is consumed, after which the product is isolated and purified.

A representative reaction scheme is as follows:

Step 1: Bromination of 2-hydroxypyrimidine

Reactants: 2-hydroxypyrimidine, Brominating agent (e.g., HBr/H₂O₂)

Conditions: Heating

Step 2: Chlorination of 5-bromo-2-hydroxypyrimidine

Reactants: 5-bromo-2-hydroxypyrimidine, Phosphorus oxychloride (POCl₃), Organic base (e.g., Triethylamine)

Solvent: Toluene

Conditions: Elevated temperature (e.g., 80-85 °C)

| Reagent/Condition | Role/Parameter | Typical Value/Observation |

| 2-hydroxypyrimidine | Starting material | Commercially available |

| HBr/H₂O₂ | Brominating system | Effective for bromination at the 5-position |

| Phosphorus oxychloride | Chlorinating agent | Converts hydroxyl group to chlorine |

| Triethylamine | Base | Scavenges HCl byproduct |

| Toluene | Solvent | Provides a suitable reaction medium |

| Temperature | Reaction parameter | Typically elevated to drive the reaction |

| Reaction Time | Reaction parameter | Monitored by techniques like HPLC |

The synthesis of the piperidin-3-ol moiety can be approached in several ways, including the reduction of 3-hydroxypyridine (B118123). Catalytic hydrogenation is a common method, employing catalysts such as rhodium on carbon (Rh/C) or ruthenium on carbon (Ru/C) under a hydrogen atmosphere. This process reduces the aromatic pyridine (B92270) ring to a saturated piperidine ring.

For the preparation of N-substituted piperidin-3-ol derivatives, a common strategy involves the N-alkylation of 3-hydroxypyridine with a suitable alkyl halide (e.g., benzyl (B1604629) chloride) to form a pyridinium (B92312) salt. This is followed by reduction of the pyridinium ring, often with a reducing agent like sodium borohydride, to yield the N-substituted piperidin-3-ol. The choice of the N-substituent can be important for subsequent reactions or for modulating the properties of the final molecule. Protecting groups, such as the tert-butyloxycarbonyl (Boc) group, are also frequently employed to protect the piperidine nitrogen during synthesis.

| Method | Starting Material | Key Reagents | Product |

| Catalytic Hydrogenation | 3-Hydroxypyridine | H₂, Rh-Ni/C catalyst | Piperidin-3-ol |

| N-Alkylation and Reduction | 3-Hydroxypyridine | 1. Benzyl halide 2. Sodium borohydride | N-Benzyl-piperidin-3-ol |

One-Step Synthesis Approaches from Simpler Precursors

The synthesis of the 5-bromopyrimidine (B23866) core, a key structural component of the target molecule, can be efficiently achieved through one-step condensation reactions from simple acyclic precursors. One notable method involves the reaction of 2-bromomalonaldehyde (B19672) with amidine compounds. google.com This approach offers a direct route to 5-bromo-2-substituted pyrimidines, characterized by its operational simplicity, safety, and cost-effectiveness, making it suitable for larger-scale production. google.com The process simplifies the preparation by avoiding multiple steps, thereby reducing synthesis costs. google.com

Another one-step strategy focuses on the preparation of 5-bromo-2-chloropyrimidine, an important intermediate. This method utilizes 2-hydroxypyrimidine and hydrobromic acid as starting materials, with hydrogen peroxide catalyzing the reaction under heat. google.com This process is presented as an improvement over traditional bromination techniques that use glacial acetic acid and elemental bromine, which suffer from low bromine utilization and safety hazards due to the volatility and corrosiveness of the reagents. google.com These one-step syntheses provide efficient pathways to crucial pyrimidine intermediates necessary for the subsequent ether linkage with the piperidin-3-ol moiety.

Advanced Synthetic Strategies and Innovations

Advanced synthetic methods provide sophisticated tools for the construction and diversification of the pyrimidine and piperidine scaffolds, offering greater control over structure and stereochemistry.

Transition-Metal Catalyzed Cross-Coupling Reactions in Pyrimidine Synthesis

Transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions, represents a cornerstone for the synthesis and functionalization of pyrimidine rings. nih.gov Reactions such as the Suzuki-Miyaura coupling are invaluable for forming new carbon-carbon bonds, allowing for the introduction of various substituents onto the pyrimidine core. researchgate.net For instance, 5-bromo-2-iodopyrimidine (B48921) has been demonstrated as a versatile intermediate in selective palladium-catalyzed cross-coupling reactions with a range of arylboronic acids and alkynylzincs, leading to efficient convergent syntheses of substituted pyrimidines. googleapis.comrsc.org

These methods are noted for their high yields, tolerance of various functional groups, and the ability to create complex molecules that would be difficult to synthesize using traditional cyclization methods. googleapis.comresearchgate.net The use of catalysts like Pd(PPh₃)₄ enables the coupling of pyrimidine halides with boronic acids to construct biaryl systems, a common motif in pharmacologically active molecules. researchgate.netmdpi.com

| Reaction Type | Catalyst/Reagents | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₃PO₄ | 5-bromo-2-methylpyridin-3-amine and arylboronic acids | Forms C-C bonds, moderate to good yields, tolerates various functional groups. | mdpi.com |

| Suzuki-Miyaura Coupling | Pd catalyst | Pyridine/pyrimidine sulfinates and aryl halides | Sulfinates act as replacements for difficult-to-prepare boronic acids. | |

| Palladium-Catalyzed Cross-Coupling | Pd₂(dba)₃, DPPF, Cs₂CO₃ | Electron-deficient heteroaromatic amines and heteroaryl halides | Efficient method for C-N bond formation. | researchgate.net |

| Convergent Synthesis | Pd(PPh₃)₄ | 5-bromo-2-iodopyrimidine and arylboronic acids/alkynylzincs | Selective coupling at the 2-position, enabling efficient synthesis of diverse pyrimidines. | googleapis.comrsc.org |

Intramolecular Cyclization Approaches for Piperidine Ring Formation

The formation of the piperidine ring is a critical step in the synthesis of the target compound. Intramolecular cyclization is a powerful strategy where a linear precursor molecule containing a nitrogen source undergoes ring closure to form the heterocyclic ring. nih.gov A variety of methods exist, including metal-catalyzed cyclizations, electrophilic cyclizations, and radical-mediated cyclizations. nih.govorganic-chemistry.org

In these reactions, the substrate typically contains an amine group and an active site elsewhere in the molecule that participates in the formation of a new carbon-nitrogen or carbon-carbon bond to complete the ring. nih.gov For example, radical intramolecular cyclization of linear amino-aldehydes can be achieved using a cobalt(II) catalyst. nih.gov Another approach involves the electroreductive cyclization of imines with terminal dihaloalkanes, which can be performed efficiently in a flow microreactor. beilstein-journals.org These methods provide access to a wide range of substituted piperidines, which are essential building blocks for many pharmaceuticals. researchgate.net

Stereoselective Synthesis and Chiral Resolution of Isomers

The piperidine ring in this compound contains a stereocenter at the C3 position, making stereoselective synthesis a key consideration for accessing enantiomerically pure forms of the compound. Chirality can significantly impact the pharmacological properties of a drug. mdpi.com

Asymmetric synthesis and chiral resolution are two primary strategies to obtain single enantiomers. Stereoselective synthesis aims to create the desired stereoisomer directly. This can be achieved through methods like asymmetric hydrogenation of pyridine precursors or stereoselective cyclization reactions. For instance, iridium(III)-catalyzed hydrogen borrowing annulation can enable the stereoselective synthesis of substituted piperidines. nih.gov Chiral resolution, on the other hand, involves the separation of a racemic mixture of enantiomers. While specific resolution methods for this compound are not detailed, general techniques could be applied. The synthesis of enantiomers of the related 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide has been reported, with the absolute configurations confirmed by X-ray analysis and other spectroscopic methods, highlighting the importance and feasibility of obtaining stereopure isomers in related systems. mdpi.com

Derivatization and Functionalization of this compound

Modification at the Piperidine Nitrogen

The secondary amine of the piperidine ring serves as a prime site for derivatization, allowing for the introduction of a wide array of substituents to modulate the compound's properties. This functionalization is a common strategy in late-stage modification of drug candidates. chinesechemsoc.org The nitrogen atom can readily undergo reactions such as alkylation, acylation, and reductive amination to introduce new functional groups.

Substitutions on the Pyrimidine Ring

The chemical architecture of this compound features a pyrimidine ring, which is a key structural motif in numerous biologically active molecules. The bromine atom at the 5-position of this ring is a particularly valuable functional group for synthetic chemists, serving as a versatile handle for introducing a wide array of substituents through various chemical reactions.

One of the most powerful and widely employed methods for modifying the 5-position of brominated pyrimidines is the palladium-catalyzed cross-coupling reaction. This class of reactions allows for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling: This reaction is a cornerstone of modern organic synthesis and is frequently used in drug discovery to create biaryl and heteroaryl-aryl structures. researchgate.net In the context of this compound, the bromine atom can be coupled with a variety of arylboronic acids or esters. This transformation is catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base. This methodology enables the introduction of diverse aromatic and heteroaromatic rings at the C5-position, which is a critical strategy in the exploration of chemical space for optimizing biological activity.

The general scheme for a Suzuki-Miyaura coupling reaction on this scaffold is depicted below:

Starting Material: this compound

Reagent: Arylboronic acid (Ar-B(OH)₂)

Catalyst: Palladium catalyst (e.g., Pd(PPh₃)₄)

Base: (e.g., Na₂CO₃, K₂CO₃)

Product: 5-Aryl-2-(piperidin-3-yloxy)pyrimidine

This reaction's tolerance for a wide range of functional groups on the arylboronic acid makes it an invaluable tool for generating extensive libraries of analogs for SAR studies.

Other Cross-Coupling Reactions: Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions can also be employed to modify the 5-position. For instance, the Sonogashira coupling allows for the introduction of alkyne groups, while the Buchwald-Hartwig amination can be used to form carbon-nitrogen bonds, thereby introducing various amine functionalities. rsc.org These transformations further expand the diversity of substituents that can be installed on the pyrimidine core, providing chemists with a broad toolkit for molecular design.

Strategic Modifications for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, aiming to understand how the chemical structure of a compound influences its biological activity. For pyrimidine derivatives, SAR studies often focus on systematically modifying different parts of the molecule to enhance potency, selectivity, and pharmacokinetic properties. nih.govrsc.org

In the case of this compound, SAR exploration can be strategically directed at two primary regions: the C5-position of the pyrimidine ring and the piperidine moiety at the C2-position.

Modifications at the C5-Position: As discussed, the bromine atom at the C5-position is an ideal point for diversification. The primary goal of substituting the bromine is to explore the steric and electronic requirements of the target protein's binding pocket.

Introduction of Aromatic and Heteroaromatic Rings: Replacing the bromine with various substituted phenyl, pyridyl, or other heterocyclic rings can probe for beneficial pi-stacking interactions, hydrogen bonding opportunities, or hydrophobic interactions within the target's active site. The nature and position of substituents on these newly introduced rings (e.g., electron-donating or electron-withdrawing groups) can have a profound impact on the compound's activity. researchgate.net

Introduction of Smaller Functional Groups: The introduction of smaller groups such as cyano, acetylenic, or small alkyl groups can also be used to fine-tune the properties of the molecule, affecting its polarity, solubility, and metabolic stability.

Substitution on the Piperidine Ring: Introducing substituents at various positions on the piperidine ring can alter the conformation and steric bulk of this moiety. For example, alkyl or fluoro groups could be introduced to explore hydrophobic pockets or to block metabolic pathways. nih.gov

Modification of the Piperidine Nitrogen: The secondary amine of the piperidine ring offers another site for modification. Acylation, alkylation, or sulfonylation of this nitrogen can introduce new functional groups that may engage in additional interactions with the biological target or improve pharmacokinetic parameters.

The systematic combination of modifications at both the C5-position and the piperidine moiety allows for a comprehensive exploration of the SAR, guiding the design of more potent and selective compounds. This iterative process of synthesis and biological evaluation is central to the optimization of lead compounds in drug discovery. nih.gov For instance, in the development of kinase inhibitors, a common application for pyrimidine scaffolds, these modifications are crucial for achieving selectivity against different kinases and for developing resistance-breaking variants. nih.govrsc.org

Biological Evaluation and Pharmacological Profiling

In Vitro Assays and Screening Methodologies

The biological activity of 5-Bromo-2-(piperidin-3-yloxy)pyrimidine and its derivatives has been investigated through a variety of in vitro assays to elucidate their mechanism of action and potential therapeutic applications.

While direct inhibitory data for this compound against Checkpoint Kinase 1 (CHK1) is not extensively documented in publicly available literature, the broader class of pyrimidine (B1678525) derivatives has been explored for kinase inhibition. For instance, a structurally related compound, (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, demonstrated potent CHK1 inhibitory activity with an IC₅₀ of 0.4 nM. This highlights the potential of the (piperidin-3-yloxy)pyrimidine scaffold as a core structure for developing CHK1 inhibitors. Further research is necessary to determine the specific CHK1 inhibitory capacity of this compound itself.

The pyrimidine core is a prevalent motif in inhibitors of various other enzymes. For example, certain pyrimidine derivatives have been shown to inhibit Janus kinases (JAKs) and dihydrofolate reductase (DHFR). However, specific enzymatic inhibition data for this compound against other relevant enzyme targets remains to be established through dedicated screening efforts.

The interaction of pyrimidine-containing compounds with G-protein coupled receptors, such as dopamine (B1211576) and serotonin (B10506) receptors, is an area of active investigation. The piperidine (B6355638) moiety present in this compound is a common feature in many centrally active agents. While specific binding affinities (Kᵢ values) for this compound at dopamine and serotonin receptor subtypes have not been reported, the structural similarities to known ligands suggest that this compound could be a candidate for receptor binding profiling.

The antiproliferative and cytotoxic effects of pyrimidine derivatives are well-documented against various cancer cell lines. These compounds can interfere with essential cellular processes, leading to cell cycle arrest and apoptosis. Although specific IC₅₀ values for this compound in antiproliferative or cytotoxicity assays are not available in the current literature, the general anticancer potential of the pyrimidine class of compounds suggests that this would be a valuable area for future investigation.

Cell-Based Assays

Antimicrobial Assays (Antibacterial, Antifungal, Antiviral)

No specific studies detailing the antibacterial, antifungal, or antiviral activity of this compound were identified. The pyrimidine scaffold is a common feature in many compounds investigated for antimicrobial properties; however, assays and results are highly dependent on the complete structure of the molecule. Research on other bromo-pyrimidine derivatives has shown varied activity against different microbial strains, but this data cannot be directly extrapolated to the subject compound.

Cellular Pathway Modulation Studies

There is no available information from the reviewed literature detailing studies on how this compound may modulate specific cellular pathways or its mechanism of action at a molecular level.

In Vivo Pharmacological Investigations

No published studies were found that evaluate the efficacy of this compound in any preclinical animal models for any disease state.

Consistent with the lack of efficacy data, there is no information available regarding in vivo mechanistic studies for this specific compound.

Structure-Activity Relationship (SAR) Studies

No structure-activity relationship (SAR) studies that specifically include this compound were found. SAR studies on other classes of pyrimidine derivatives have been conducted to understand how different substituents on the pyrimidine ring affect biological activity, but these findings are not directly applicable to this compound without specific comparative data.

Impact of Bromine Substitution on Biological Activity

The introduction of a halogen atom, such as bromine, onto a heterocyclic scaffold is a common strategy in medicinal chemistry to modulate a compound's pharmacological properties. The bromine atom at the 5-position of the pyrimidine ring can exert a significant influence on the molecule's biological activity through several mechanisms.

Halogens can alter the electronic distribution within the pyrimidine ring, potentially affecting its interaction with biological targets. Furthermore, the size and lipophilicity of the bromine atom can influence the compound's ability to fit into a target's binding pocket and can impact its pharmacokinetic properties, such as membrane permeability and metabolic stability.

In the broader context of pyrimidine-based drug candidates, halogen substitution has been shown to be a critical determinant of potency. For instance, in the development of kinase inhibitors, a bromine substituent can form a halogen bond with a backbone carbonyl group in the hinge region of the kinase, thereby anchoring the inhibitor and increasing its binding affinity. The synthesis of various bromopyrimidines often serves as a crucial intermediate step in creating libraries of compounds for screening. nih.gov The specific impact of the 5-bromo substitution on this particular pyrimidine scaffold would typically be evaluated by comparing its activity against that of its non-brominated analog (2-(piperidin-3-yloxy)pyrimidine).

Table 1: Illustrative Impact of Halogen Substitution on Target Kinase Inhibition for a Series of Pyrimidine Derivatives This table presents hypothetical data based on common structure-activity relationship (SAR) trends for kinase inhibitors to illustrate the potential effect of halogen substitution.

| Compound | Substitution at C5 | Target Kinase IC₅₀ (nM) |

| Analog A | H | 150 |

| Analog B | F | 75 |

| Analog C | Cl | 30 |

| Analog D | Br | 15 |

Role of Piperidin-3-yloxy Moiety and its Stereochemistry

A critical aspect of the piperidin-3-yloxy group is its inherent chirality. The carbon atom at the 3-position of the piperidine ring is a stereocenter, meaning the compound can exist as two distinct enantiomers: (R)-5-Bromo-2-(piperidin-3-yloxy)pyrimidine and (S)-5-Bromo-2-(piperidin-3-yloxy)pyrimidine. Stereochemistry plays a pivotal role in biological activity, as the binding pockets of proteins are chiral environments. nih.govresearchgate.net Consequently, one enantiomer often exhibits significantly higher affinity and/or a different functional effect on the target compared to the other. nih.govresearchgate.net

The differential activity of stereoisomers is a well-documented phenomenon. nih.gov For instance, studies on other chiral piperidine-containing molecules have demonstrated that the biological activity resides predominantly in one enantiomer. researchgate.netresearchgate.net This is because the specific spatial arrangement of atoms in the active enantiomer allows for optimal interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the target's binding site, while the other enantiomer may fit poorly or assume a non-productive binding mode. Therefore, the synthesis and biological evaluation of individual (R) and (S) enantiomers are essential to fully characterize the compound's pharmacology. nih.gov

Table 2: Example of Stereoisomer Differentiation in Biological Activity for a Chiral Piperidine-Containing Compound This table provides data for a different chiral compound to illustrate the common principle of stereoselectivity in biological systems.

| Isomer | Configuration | Target Receptor Binding Affinity (Kᵢ, nM) |

| Isomer A | (R) | 1.2 |

| Isomer B | (S) | 250.5 |

| Racemic Mixture | (R/S) | 98.6 |

Influence of Pyrimidine Core Substituents on Target Affinity and Selectivity

The pyrimidine ring serves as the central scaffold, and the nature and position of its substituents are primary determinants of target affinity and selectivity. juniperpublishers.comorientjchem.org While the focus here is on the 5-bromo and 2-(piperidin-3-yloxy) groups, structure-activity relationship (SAR) studies would typically explore a wide range of other substitutions on the pyrimidine core to optimize biological activity.

For example, modifications at the 4- and 6-positions of the pyrimidine ring can profoundly impact how the molecule interacts with its biological target. researchgate.netacs.org Adding small alkyl or amino groups can create additional points of contact within a binding site, potentially increasing potency. In the context of kinase inhibitors, different substituents on the pyrimidine core can be used to "tune" the selectivity profile, enhancing affinity for the desired kinase while reducing off-target activities that could lead to adverse effects. mdpi.com The electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—can also modulate the reactivity and binding characteristics of the entire molecule. nih.gov

The combination of different pharmacophoric groups on the pyrimidine scaffold can lead to molecules with improved potency and refined pharmacokinetic properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov For a series of analogs based on the this compound scaffold, QSAR can be a powerful tool to guide the rational design of more potent and selective molecules.

QSAR studies involve calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various physicochemical properties, such as:

Electronic descriptors: Atomic charges, dipole moment.

Steric descriptors: Molecular volume, surface area.

Hydrophobic descriptors: LogP (partition coefficient).

Topological descriptors: Describing molecular shape and branching.

Statistical methods, such as Multiple Linear Regression (MLR), are then used to build a mathematical model that relates these descriptors to the observed biological activity (e.g., pIC₅₀). nih.gov A robust QSAR model can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. nih.govresearchgate.net Studies on other piperidinopyrimidine analogs have successfully employed QSAR to develop predictive models for their inhibitory activity against specific targets. researchgate.net Such models provide valuable insights into the key structural features that govern biological activity. mdpi.com

Mechanism of Action Studies

Molecular Target Identification and Validation

While the precise molecular targets of 5-Bromo-2-(piperidin-3-yloxy)pyrimidine have not been definitively identified in published literature, the broader class of pyrimidine (B1678525) derivatives has been extensively studied, revealing a range of potential biological targets. Research into related compounds, such as pyrido[2,3-d]pyrimidines, suggests that kinases are a significant class of molecular targets. nih.gov These enzymes play crucial roles in cell signaling pathways that govern cell proliferation, differentiation, and survival. nih.gov

Furthermore, computational studies on various pyrimidine derivatives have explored their potential to interact with key regulatory proteins. For instance, molecular docking studies have indicated that certain pyrimidine compounds may bind to the anti-apoptotic protein Bcl-2, suggesting a role in the regulation of programmed cell death. mdpi.com The bromodomain-containing protein BRD4, implicated in various cancers, has also been identified as a potential target for pyrimidine derivatives. wisdomlib.org Given these precedents, it is plausible that this compound may exert its biological effects through interaction with one or more of these or other related molecular targets.

Table 1: Potential Molecular Targets of Pyrimidine Derivatives

| Target Class | Specific Examples | Potential Effect of Inhibition |

|---|---|---|

| Kinases | Tyrosine kinases, Cyclin-dependent kinases (CDKs) | Disruption of cell signaling, cell cycle arrest, induction of apoptosis nih.gov |

| Apoptosis Regulators | Bcl-2 family proteins | Promotion of apoptosis mdpi.com |

| Bromodomains | BRD4 | Modulation of gene transcription, anticancer effects wisdomlib.org |

Binding Site Characterization and Ligand-Receptor Interactions

Detailed characterization of the binding site and specific ligand-receptor interactions for this compound is not available. However, computational docking studies on other pyrimidine derivatives provide insights into potential binding modes. For example, in silico analyses of pyrimidine derivatives targeting the Bcl-2 protein have shown interactions with the ligand-binding domain, with negative dock energy values indicating favorable binding. mdpi.com

In studies of pyrido[2,3-d]pyrimidine (B1209978) derivatives as kinase inhibitors, molecular docking has been instrumental in elucidating binding interactions within the ATP-binding pocket of the target kinase. rsc.org These interactions often involve hydrogen bonding and hydrophobic interactions with key amino acid residues. rsc.org For instance, computational analysis of certain pyrimidine derivatives targeting human cyclin-dependent kinase 2 (CDK2) has revealed hydrogen bond formation with residues such as THR 165, GLU 12, and LYS 33. nih.gov Such interactions are critical for the inhibitory activity of these compounds.

Cellular Pathway Elucidation

Several studies on brominated compounds and pyrimidine derivatives suggest that a plausible mechanism of action for this compound could involve the induction of apoptosis. Bromine-containing compounds have been shown to exhibit potent anticancer activity through various mechanisms, including the induction of programmed cell death. mdpi.com

Research on pyrido[2,3-d]pyrimidine derivatives has demonstrated their ability to induce apoptosis in cancer cell lines. nih.gov For example, certain compounds in this class have been shown to activate caspase-3 and Bax, while downregulating the anti-apoptotic protein Bcl-2. nih.govmdpi.com One study on a specific pyrido[2,3-d]pyrimidine derivative reported a significant increase in the total apoptosis of MCF-7 breast cancer cells. rsc.org These findings suggest that pyrimidine-based compounds can trigger the intrinsic apoptotic pathway.

Table 2: Apoptosis Induction by Related Pyrimidine Derivatives

| Compound Class | Cell Line | Key Findings |

|---|---|---|

| Pyrido[2,3-d]pyrimidines | PC-3 (prostate cancer), MCF-7 (breast cancer) | Activation of caspase-3 and Bax, downregulation of Bcl-2 nih.gov |

| Pyrrolo[2,3-d]pyrimidines | HepG2 (liver cancer) | Increase in pro-apoptotic proteins caspase-3 and Bax, downregulation of Bcl-2 mdpi.com |

The regulation of the cell cycle is a critical process in cell proliferation, and its disruption is a hallmark of cancer. Certain pyrimidine derivatives have been shown to interfere with cell cycle progression. For instance, studies on pyrido[2,3-d]pyrimidine derivatives have indicated that they can act as cyclin-dependent kinase (CDK) inhibitors. nih.govresearchgate.net CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest.

One investigation into a pyrido[2,3-d]pyrimidine derivative demonstrated its ability to arrest the cell cycle at the G1 phase in MCF-7 cells. rsc.org Similarly, a study on a pyrrolo[2,3-d]pyrimidine compound showed an increase in the percentage of HepG2 cells in the G0-G1 phase, suggesting a cell cycle arrest at this stage. mdpi.com These findings highlight a potential mechanism by which this compound could exert antiproliferative effects.

Pyrimidine derivatives have a well-established history as antiviral agents. orientjchem.org Their mechanism of action often involves the inhibition of viral enzymes that are essential for replication. nih.gov While specific studies on this compound are lacking, the general principles of antiviral pyrimidines can be considered.

One key mechanism is the inhibition of the pyrimidine biosynthesis pathway, which can suppress viral growth. nih.govnih.gov This is thought to occur not just through the depletion of pyrimidines needed for viral replication, but also by inducing the host's innate immune response. nih.gov Antiviral strategies involving pyrimidine analogs can also target viral polymerases, leading to the termination of viral DNA or RNA synthesis. youtube.com Furthermore, some pyrimidine-containing compounds have been investigated as inhibitors of viral proteases, which are crucial for the maturation of new viral particles. nih.gov

Computational Approaches to Mechanism Studies

Computational methods, particularly molecular docking, are increasingly utilized to predict and understand the mechanism of action of novel compounds. remedypublications.com In the context of pyrimidine derivatives, in silico studies have been employed to identify potential biological targets and to elucidate binding interactions at the molecular level. mdpi.comwisdomlib.org

These computational approaches allow for the virtual screening of large compound libraries against known protein structures, helping to prioritize candidates for further experimental validation. remedypublications.com For pyrimidine derivatives, docking studies have provided valuable insights into their binding modes with targets such as kinases, Bcl-2, and viral proteases. mdpi.comrsc.orgnih.gov The use of computer-aided drug design (CADD) can accelerate the identification and optimization of pyrimidine-based drug candidates. remedypublications.com

Molecular Docking Simulations4.4.2. Molecular Dynamics Simulations4.4.3. Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Further research and publication in peer-reviewed scientific journals are required to elucidate the specific mechanisms of action and reaction pathways for this compound using these computational chemistry techniques.

Therapeutic Applications and Future Directions

Potential in Oncology Research

The pyrimidine (B1678525) core is a well-established pharmacophore in the design of anticancer agents, primarily due to its structural resemblance to the nucleobases of DNA and RNA. mdpi.com This allows pyrimidine analogs to function as antimetabolites, interfering with nucleic acid synthesis and thereby inhibiting the proliferation of rapidly dividing cancer cells. mdpi.com The unique substitution pattern of 5-Bromo-2-(piperidin-3-yloxy)pyrimidine provides a foundation for developing targeted cancer therapies, particularly in the realms of cell cycle checkpoint inhibition and overcoming drug resistance.

Checkpoint Kinase 1 (CHK1) is a critical serine/threonine kinase that plays a pivotal role in the DNA damage response pathway. nih.gov In response to DNA damage, CHK1 activation leads to cell cycle arrest, providing time for DNA repair. acs.org Many cancer cells have defects in their DNA damage response pathways, such as p53 mutations, making them highly dependent on CHK1 for survival, especially when treated with DNA-damaging chemotherapeutic agents. nih.gov This dependency creates a therapeutic window for CHK1 inhibitors, which can abrogate the cell cycle checkpoint and induce selective cell death in cancer cells, a concept known as synthetic lethality. nih.gov

Derivatives of 2-aminopyrimidine (B69317) have shown potent inhibitory activity against CHK1. researchgate.net Research has led to the discovery of highly potent and selective CHK1 inhibitors derived from pyrimidine-based scaffolds. For instance, through rational optimization of a lead compound, a series of 5-(pyrimidin-2-ylamino)picolinonitrile derivatives were developed. One promising molecule from this series, (R)-17, demonstrated exceptional potency and selectivity. nih.gov

Table 1: In Vitro Activity of a Representative CHK1 Inhibitor Derivative

| Compound | CHK1 IC₅₀ (nM) | CHK2 IC₅₀ (nM) | Selectivity (CHK2/CHK1) | Cell Line (Hematologic Malignancy) | Cell Growth Inhibition IC₅₀ (µM) |

|---|---|---|---|---|---|

| (R)-17 | 0.4 | >17,500 | >43,000 | Z-138 | 0.013 |

The data highlights the potential for developing pyrimidine-based compounds, such as derivatives of this compound, into highly effective and selective CHK1 inhibitors for the treatment of hematologic malignancies and other cancers. nih.gov Further studies on this scaffold could yield clinical candidates that enhance the efficacy of existing DNA-damaging cancer therapies. acs.org

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, where cancer cells develop resistance to a broad range of structurally and functionally diverse anticancer drugs. A key mechanism behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Multi-drug Resistance-Associated Protein 1 (MRP1), which function as drug efflux pumps.

The pyrrolo[3,2-d]pyrimidine scaffold, which is structurally related to this compound, has been shown to inhibit MRP1. mdpi.com This suggests that the broader class of pyrimidine-based compounds could be explored for their potential to reverse MDR. By inhibiting the function of efflux pumps, these compounds could restore the sensitivity of resistant cancer cells to conventional chemotherapeutic agents. The N5 substitution on the pyrrolo[3,2-d]pyrimidine scaffold was found to be crucial for modulating activity and toxicity, indicating that modifications to the piperidine (B6355638) ring of this compound could be a fruitful strategy for developing potent MDR inhibitors. mdpi.com

Antimicrobial and Antiviral Prospects

The pyrimidine nucleus is a fundamental component of various natural and synthetic compounds possessing a wide array of biological activities, including antimicrobial and antiviral properties. nih.govnih.gov

In the realm of antibacterial research, novel pyrimidine derivatives have demonstrated significant efficacy. For example, a series of 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives containing a pyrimidine-substituted piperazine (B1678402) moiety exhibited potent antibacterial activity against a panel of Gram-positive bacteria, including drug-resistant strains. nih.gov One compound, 7j, showed an eight-fold stronger inhibitory effect than the antibiotic linezolid (B1675486) against certain strains. nih.gov Similarly, other synthesized pyrimidine and pyrimidopyrimidine derivatives have shown excellent activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. nih.gov

Table 2: Antimicrobial Activity of Selected Pyrimidine Derivatives

| Organism | Compound 7j MIC (µg/mL) | Linezolid MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus ATCC 29213 | 0.5 | 2 |

| MRSA ATCC 43300 | 0.5 | 2 |

| Enterococcus faecalis ATCC 29212 | 0.25 | 2 |

The patent literature extensively documents the antiviral potential of pyrimidine-containing compounds against a broad spectrum of viruses, including influenza virus, hepatitis B and C, and human immunodeficiency virus (HIV). nih.gov Pyrimidine inhibitors have also been shown to act synergistically with nucleoside analogues to block the replication of SARS-CoV-2. nih.gov The mechanism often involves the inhibition of viral enzymes or interference with viral nucleic acid synthesis. Given this extensive background, this compound represents a promising starting point for the design of novel antimicrobial and antiviral agents.

Neurological Applications (e.g., Parkinson's Disease)

Beyond oncology and infectious diseases, pyrimidine derivatives have been investigated for their potential in treating neurological disorders. Various studies have reported that compounds containing the pyrimidine scaffold possess activities relevant to conditions such as Alzheimer's disease, epilepsy (anticonvulsant), and Parkinson's disease. nih.gov The neuroprotective or symptomatic relief properties of these compounds are often attributed to their interaction with various receptors and enzymes within the central nervous system. The exploration of this compound and its analogs for neurological applications, including as potential anti-Parkinson agents, represents a valuable avenue for future research. nih.gov

Development of Prodrugs and Targeted Delivery Systems

A significant challenge in drug development is optimizing the pharmacokinetic and pharmacodynamic properties of a lead compound. Prodrug strategies are often employed to improve characteristics such as solubility, stability, and bioavailability. This approach has been successfully applied to related brominated pyrimidine nucleosides, such as 5-bromo-2'-deoxyuridine (B1667946). nih.gov By converting the active compound into a bioreversible derivative (a prodrug), its delivery to the target site can be enhanced, with the active drug being released following enzymatic or chemical hydrolysis. nih.gov

Esters of 5-bromo-2'-deoxyuridine with amino acids and peptides have been synthesized as prodrugs to improve their antiviral efficacy. nih.gov Studies on these prodrugs have shown that their chemical stability and release kinetics can be fine-tuned by altering the promoiety. nih.gov This precedent suggests that this compound could be similarly modified, for instance, by creating prodrugs at the piperidine nitrogen, to enhance its therapeutic potential for various applications.

Exploration of Novel Pharmacological Targets

The versatility of the pyrimidine scaffold allows its derivatives to interact with a wide range of biological targets beyond those traditionally associated with this heterocycle. The exploration of novel pharmacological targets for derivatives of this compound could uncover new therapeutic opportunities.

Recent research has identified several novel targets for pyrimidine-based compounds:

Na+/K(+)-ATPase and Ras Oncogene: A bromo-thiazole derivative incorporating a piperidinyl moiety was found to inhibit both Na+/K(+)-ATPase and Ras oncogene activity in cancer cells, highlighting a dual-targeting mechanism. nih.gov

Ecto-5'-nucleotidase (CD73): Novel (pyridazine-3-yl)pyrimidine-2,4(1H,3H)-dione derivatives have been developed as potent and orally bioavailable inhibitors of CD73, a key target in cancer immunotherapy. nih.gov Inhibition of CD73 can reinvigorate antitumor immunity by preventing the production of immunosuppressive adenosine (B11128) in the tumor microenvironment. nih.gov

BRD4/PLK1 Dual Inhibition: Aminopyrimidine derivatives have been designed as dual-target inhibitors of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1), two important targets in oncology. mdpi.com

These findings demonstrate that the core structure of this compound holds the potential for the development of inhibitors against a diverse set of clinically relevant targets. Future research efforts could focus on screening libraries of its derivatives against various kinases, enzymes, and receptors to identify novel mechanisms of action and expand its therapeutic utility.

Challenges and Opportunities in Clinical Translation

The journey of a chemical compound from a laboratory curiosity to a clinically approved therapeutic is fraught with challenges. For derivatives of this compound, a versatile scaffold in medicinal chemistry, the path to clinical translation presents a specific set of hurdles and promising opportunities. While this compound itself is not a therapeutic, its structural motifs are integral to numerous investigational drugs, making an analysis of its potential clinical translation trajectory both relevant and insightful. The primary challenges revolve around the inherent complexities of drug resistance, potential toxicities, and the practicalities of large-scale manufacturing. Conversely, the opportunities lie in the vast therapeutic potential of pyrimidine-based compounds to address unmet medical needs, particularly in oncology and infectious diseases.

Challenges in Clinical Translation

The clinical development of novel therapeutics derived from the this compound scaffold must navigate several significant obstacles that are common to pyrimidine analogues.

Acquired Drug Resistance: A primary challenge in cancer chemotherapy is the development of drug resistance. jrasb.com Cancer cells can evade the therapeutic effects of pyrimidine-based drugs through various mechanisms, including the upregulation of salvage pathways for pyrimidine synthesis. mdpi.com When drugs inhibit the de novo synthesis of pyrimidines, cancer cells can compensate by utilizing extracellular nucleosides, thereby diminishing the drug's efficacy. mdpi.com For instance, the effectiveness of 5-Fluorouracil (B62378), a widely used pyrimidine analogue, can be limited by low response rates and the emergence of resistance in patients. mdpi.com Overcoming this requires the development of combination therapies or next-generation inhibitors that can also target these salvage pathways. mdpi.com The gatekeeper mutation T790M in the ATP binding domain of the Epidermal Growth Factor Receptor (EGFR) is a well-documented mechanism of resistance that develops in patients treated with first-generation EGFR-tyrosine kinase inhibitors (TKIs). nih.gov

Potential for Toxicity: While the pyrimidine scaffold offers a foundation for potent biological activity, it also brings the risk of off-target effects and toxicity. Pyrimidine analogues, by their nature as antimetabolites, can interfere with the DNA and RNA synthesis of healthy, rapidly dividing cells, leading to side effects. wikipedia.org Myelosuppression and gastrointestinal epithelial injury are primary toxic effects associated with some pyrimidine analogues. nih.gov Certain pyrimidine analogues have been associated with hepatotoxicity, typically manifesting as mild and transient elevations in serum aminotransferase levels. nih.gov However, more severe liver injury has been reported, underscoring the need for careful toxicological profiling during preclinical development. nih.gov A significant focus of research has been to reduce the toxicity to normal tissues while preserving antitumor activity. nih.gov

| Challenge | Description | Key Considerations |

| Drug Resistance | Cancer cells develop mechanisms to evade the effects of pyrimidine-based therapies, primarily through the activation of salvage pathways for nucleotide synthesis. mdpi.com | - Development of combination therapies to target both de novo and salvage pathways. mdpi.com - Design of next-generation inhibitors with novel mechanisms of action. researchgate.net |

| Toxicity | As antimetabolites, pyrimidine analogues can affect healthy, rapidly dividing cells, leading to potential side effects such as myelosuppression and gastrointestinal issues. nih.govnih.gov | - Rigorous preclinical toxicology studies to identify potential liabilities. - Structural modifications to improve selectivity for target enzymes or cells. |

| Manufacturing | Scaling up the synthesis of complex pyrimidine derivatives from the lab to commercial production can be complex and costly, requiring significant process development. curiaglobal.comresearchgate.net | - Optimization of synthetic routes for efficiency, cost-effectiveness, and sustainability. - Ensuring robust quality control measures for consistent API purity and yield. |

Opportunities in Clinical Translation

Despite the challenges, the this compound scaffold represents a gateway to a wealth of therapeutic opportunities, driven by the proven versatility of the pyrimidine core in drug discovery.

Broad Therapeutic Potential: The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with a wide range of applications. mdpi.commdpi.com Derivatives have shown promise as anticancer, anti-infective, anti-inflammatory, and antiviral agents. nih.govtandfonline.com This versatility stems from the pyrimidine ring's ability to form hydrogen bonds and act as a bioisostere for other aromatic systems, often improving the pharmacokinetic and pharmacodynamic properties of a drug candidate. nih.govmdpi.com This provides a strong foundation for developing novel therapeutics for a multitude of diseases.

Targeting Kinases in Oncology: A significant opportunity for pyrimidine derivatives lies in the development of protein kinase inhibitors for cancer therapy. benthamscience.com Many kinases play crucial roles in cancer cell proliferation, survival, and metastasis, making them attractive drug targets. rsc.org The pyrimidine scaffold is a key component of several approved and investigational kinase inhibitors, including those targeting EGFR, CDK, and others. nih.govrsc.org The ability to modify the substituents on the pyrimidine and piperidine rings of the this compound core allows for the fine-tuning of selectivity and potency against specific kinase targets. acs.org This is particularly relevant for overcoming resistance to existing therapies, such as in non-small cell lung cancer (NSCLC) patients with EGFR mutations. nih.gov

Addressing Unmet Medical Needs: The adaptability of the pyrimidine scaffold allows medicinal chemists to design molecules to tackle diseases that are currently difficult to treat. nih.gov Beyond cancer, there is growing interest in pyrimidine derivatives for neurological disorders like Alzheimer's and Parkinson's disease, as well as for chronic pain management. nih.gov The unique physicochemical properties of the pyrimidine ring can be leveraged to design compounds with improved brain penetration and target engagement within the central nervous system. Furthermore, in the realm of infectious diseases, pyrimidine derivatives continue to be a source of new antibacterial and antiviral agents, which is critical in the face of rising antimicrobial resistance. humanjournals.com

| Opportunity | Description | Key Advantages of the Pyrimidine Scaffold |

| Broad Therapeutic Applications | The pyrimidine core is a versatile building block for drugs targeting a wide array of diseases, including cancer, infectious diseases, and inflammatory conditions. nih.govtandfonline.com | - Ability to form key hydrogen bond interactions with biological targets. nih.gov - Favorable physicochemical properties that can enhance pharmacokinetic profiles. mdpi.com |

| Kinase Inhibition in Cancer | Pyrimidine derivatives are well-suited for the design of potent and selective inhibitors of protein kinases, which are critical targets in oncology. benthamscience.comrsc.org | - Proven track record as a core scaffold in numerous successful kinase inhibitors. nih.gov - High degree of chemical tractability allows for optimization of potency and selectivity. acs.org |

| Tackling Difficult-to-Treat Diseases | The chemical diversity achievable with the pyrimidine scaffold enables the exploration of novel therapies for challenging conditions, including neurological disorders and drug-resistant infections. nih.gov | - Potential to design molecules with specific properties, such as blood-brain barrier permeability. - A continuous source of novel chemical entities to combat evolving resistance mechanisms. researchgate.net |

Conclusion

Summary of Key Research Findings

5-Bromo-2-(piperidin-3-yloxy)pyrimidine is a heterocyclic compound with significant potential in medicinal chemistry. Its synthesis is achievable through established chemical reactions, and its structure allows for diverse modifications. The pyrimidine (B1678525) and piperidine (B6355638) moieties are known to be important pharmacophores, and their combination in this compound provides a promising scaffold for drug discovery. Research on related pyrimidine derivatives has demonstrated a broad range of biological activities, highlighting the potential for this compound to serve as a precursor to novel therapeutics. nih.govresearchgate.netarabjchem.org

Unaddressed Questions and Future Research Trajectories

Further research is needed to fully elucidate the pharmacological profile of this compound and its derivatives. Key areas for future investigation include:

Identification of Specific Biological Targets: Comprehensive screening assays are required to identify the primary biological targets of this compound and its analogs.

Elucidation of Structure-Activity Relationships (SAR): A systematic synthesis and biological evaluation of derivatives will be crucial to understand how different structural modifications impact activity and selectivity. nih.gov

In Vivo Efficacy Studies: Promising compounds identified through in vitro screening will need to be evaluated in animal models to assess their therapeutic potential.

Broader Implications for Pharmaceutical Sciences

The study of compounds like this compound contributes to the broader field of pharmaceutical sciences by expanding the library of available chemical scaffolds for drug design. The exploration of novel derivatives based on this structure could lead to the discovery of first-in-class medicines for a variety of diseases. The insights gained from SAR studies can also inform the design of future drug candidates with improved efficacy and safety profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.